Ethyl 4-acetamido-3-hydroxybenzoate
Description
Contextualization within Aromatic Ester Chemistry
Aromatic esters are a significant class of organic compounds characterized by an ester functional group (–COO–) attached to an aromatic ring. numberanalytics.com Their general structure is Ar-COO-R, where 'Ar' represents an aromatic group and 'R' is an alkyl or aryl group. numberanalytics.comnumberanalytics.com These compounds are prevalent in nature and are synthesized for a wide array of industrial applications. numberanalytics.comhashnode.dev
Historically, aromatic esters have been utilized for their pleasant fragrances and have been key components in perfumes and flavorings. numberanalytics.comhashnode.dev Beyond their sensory properties, they serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com The chemical reactivity of aromatic esters, which includes hydrolysis, reduction, and electrophilic substitution on the aromatic ring, makes them versatile building blocks in organic synthesis. numberanalytics.comnumberanalytics.com
The synthesis of aromatic esters is commonly achieved through the Fischer esterification of a carboxylic acid and an alcohol in the presence of an acid catalyst. chemicalbook.com For instance, ethyl benzoate (B1203000) is formed from benzoic acid and ethanol (B145695). chemicalbook.comwikipedia.org
Table 1: General Properties of Aromatic Esters
| Property | Description |
| Structure | Contains an ester group (-COO-) bonded to an aromatic ring. numberanalytics.comnumberanalytics.com |
| Applications | Used as fragrances, flavorings, pharmaceutical intermediates, and in material science. numberanalytics.comhashnode.dev |
| Reactivity | Undergo hydrolysis, reduction, and electrophilic substitution. numberanalytics.comnumberanalytics.com |
Significance of the 4-Acetamido-3-hydroxybenzoate Structural Motif in Chemical Synthesis and Biological Systems
The 4-acetamido-3-hydroxybenzoate structural motif incorporates both a hydroxyl (-OH) and an acetamido (-NHCOCH₃) group on a benzoate framework. This specific arrangement of functional groups is significant in both chemical synthesis and biological contexts.
The particular 4-acetamido-3-hydroxybenzoic acid moiety has been identified as a key intermediate in the biosynthesis of the antibiotic amicetin (B1664860). researchgate.netasm.org Inactivation of specific genes in the amicetin biosynthetic pathway leads to the accumulation of 4-acetamido-3-hydroxybenzoic acid, highlighting its role as a building block for more complex natural products. researchgate.netasm.org
Furthermore, Ethyl 4-acetamido-3-hydroxybenzoate itself is recognized as an impurity of the antiviral medication Oseltamivir (B103847), designated as "Oseltamivir EP Impurity D". smolecule.comlookchem.comnih.govchemicalbook.comscribd.compharmaffiliates.com This necessitates its synthesis and characterization for quality control in the pharmaceutical industry. The functional groups present—the ester, the phenol (B47542), and the amide—provide multiple points for further chemical reactions, such as esterification of the hydroxyl group or hydrolysis of the ester.
Table 2: Key Features of the 4-Acetamido-3-hydroxybenzoate Motif
| Feature | Significance |
| Functional Groups | Hydroxyl (-OH), Acetamido (-NHCOCH₃), and Benzoate Ester (-COOC₂H₅) |
| Biological Relevance | Intermediate in amicetin biosynthesis. researchgate.netasm.org |
| Pharmaceutical Relevance | Known impurity of Oseltamivir. smolecule.comlookchem.comnih.govchemicalbook.comscribd.compharmaffiliates.com |
| Synthetic Utility | Functional groups allow for diverse chemical modifications. |
Chemical and Physical Properties of this compound
This compound is a white to off-white crystalline solid. lookchem.com It is soluble in organic solvents like ethanol and acetone. lookchem.com
Table 3: Chemical and Physical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | smolecule.comlookchem.comnih.gov |
| Molecular Weight | 223.22 g/mol | nih.gov |
| Boiling Point (Predicted) | 445.9 ± 35.0 °C | lookchem.com |
| Density (Predicted) | 1.273 ± 0.06 g/cm³ | lookchem.com |
| pKa (Predicted) | 8.50 ± 0.40 | lookchem.com |
| InChI | InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) | smolecule.comnih.gov |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O | nih.gov |
| CAS Number | 1346604-18-9 | nih.gov |
Synthesis
The synthesis of this compound typically starts with 4-hydroxybenzoic acid or a derivative. The process generally involves two key steps:
Acetamidation: An acetamido group is introduced to the starting material.
Esterification: The resulting carboxylic acid is then esterified with ethanol, often using an acid catalyst, to produce the final ethyl ester. smolecule.com
Research and Applications
Due to its functional groups, this compound has potential applications as a chemical intermediate for the synthesis of more complex organic compounds. lookchem.com It is also utilized in research and development for the discovery of new pharmaceuticals. lookchem.com Some studies suggest that derivatives of this compound may possess antimicrobial or enzyme-inhibiting properties. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-acetamido-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVEOMRNSPVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-18-9 | |
| Record name | Ethyl 4-acetamido-3-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Q535BU4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategic Approaches to Ethyl 4 Acetamido 3 Hydroxybenzoate and Its Analogues
Retrosynthetic Analysis and Key Precursor Chemistry
The construction of ethyl 4-acetamido-3-hydroxybenzoate can be approached from several retrosynthetic disconnections, highlighting the importance of timing in the introduction of the ethyl ester, acetamido, and hydroxyl groups.
Derivations from Benzoic Acid Derivatives
A primary retrosynthetic strategy involves the disconnection of the ethyl ester and the acetamido group, leading back to a substituted benzoic acid. This approach leverages the reactivity of the aromatic ring of a benzoic acid derivative to introduce the necessary functional groups.
A key precursor in this approach is 4-aminobenzoic acid or its derivatives. For instance, the synthesis can start from 4-amino-3-hydroxybenzoic acid, which already contains the amino and hydroxyl groups in the correct positions. Subsequent esterification and acetylation would then yield the final product. Alternatively, starting with 4-hydroxybenzoic acid, nitration followed by reduction of the nitro group to an amine, and then acetylation and esterification can be a viable, albeit longer, route. smolecule.com The challenge in this approach lies in controlling the regioselectivity of reactions like nitration and ensuring that the functional groups are compatible with subsequent reaction conditions.
Another pathway begins with 4-hydroxybenzoic acid, which is first acetylated to protect the hydroxyl group. This is followed by nitration at the 3-position, reduction of the nitro group, and finally, esterification. The order of these steps is crucial to prevent unwanted side reactions and to achieve a good yield.
Approaches from Aniline (B41778)/Aminobenzoate Precursors
An alternative retrosynthetic analysis starts from aniline or aminobenzoate precursors. This strategy focuses on building the benzoic acid functionality onto a pre-functionalized aniline ring.
One common starting material is methyl 4-amino-3-hydroxybenzoate. acs.org This commercially available precursor simplifies the synthesis significantly as it already possesses the core scaffold. The synthesis then primarily involves the acetylation of the amino group. acs.org Another approach could involve starting with 4-acetamidophenol, followed by carboxylation and subsequent esterification.
A more complex approach could start from ethyl 4-aminobenzoate. mdpi.com Nitration of this precursor yields ethyl 4-amino-3-nitrobenzoate. Subsequent reduction of the nitro group to a hydroxyl group would be a challenging step, often requiring specific reagents to avoid reducing the ester group. A more feasible route from ethyl 4-amino-3-nitrobenzoate would involve diazotization of the amino group followed by hydrolysis to introduce the hydroxyl group, and then reduction of the nitro group.
Established Synthetic Routes
Several established synthetic routes to this compound and its analogues have been reported, each with its own set of advantages and challenges.
Esterification Reactions for Carboxylic Acid Precursors
The esterification of a carboxylic acid precursor, such as 4-acetamido-3-hydroxybenzoic acid, is a common final step in the synthesis. smolecule.com This reaction is typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. smolecule.com The use of a large excess of ethanol can help to drive the equilibrium towards the formation of the ester.
One patented method for the esterification of hydroxybenzoic acids involves reacting the acid with a halocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This method aims to minimize the competing O-alkylation of the hydroxyl group, which can be a significant side reaction in traditional esterification methods. google.com
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 4-Acetamido-3-hydroxybenzoic acid | Ethanol, Acid catalyst | Reflux | This compound | Not specified | smolecule.com |
| 4-Hydroxybenzoic acids | Halocarbon, Non-quaternizable tertiary amine | Homogeneous liquid phase | Corresponding esters | Not specified | google.com |
Amidation/Acetamidation Pathways
The introduction of the acetamido group is a critical step in many synthetic routes. This is typically achieved through the acylation of an amino group with an acetylating agent.
A common method involves the reaction of an aniline derivative, such as methyl 4-amino-3-hydroxybenzoate, with acetyl chloride in a suitable solvent system like a mixture of p-xylene (B151628) and THF at elevated temperatures. acs.org Alternatively, acetic anhydride (B1165640) can be used as the acetylating agent, often in the presence of a base or in acetic acid. mdpi.com For instance, 4-amino-2-hydroxybenzoic acid can be acetylated by refluxing with a mixture of acetic acid and acetic anhydride. mdpi.com
The development of catalyst-free and solvent-free N-acylation methods represents a greener approach to this transformation. researchgate.net These methods often involve the direct reaction of the amine with the acylating agent under mild conditions. researchgate.net
| Precursor | Acetylating Agent | Conditions | Product | Yield | Reference |
| Methyl 4-amino-3-hydroxybenzoate | Acetyl chloride | p-xylene/THF, 70 °C | Mthis compound | 92% | acs.org |
| 4-Amino-2-hydroxybenzoic acid | Acetic acid/Acetic anhydride | Reflux | 4-Acetamido-2-hydroxybenzoic acid | Not specified | mdpi.com |
| Ethyl 4-aminobenzoate | Acetic anhydride | Not specified | Ethyl 4-acetamidobenzoate | Not specified | mdpi.com |
Selective Hydroxylation and Protection/Deprotection Strategies
The introduction of the hydroxyl group at the 3-position of the benzene (B151609) ring requires careful consideration of regioselectivity, especially when other functional groups are present.
In some strategies, the hydroxyl group is present in the starting material, such as 4-amino-3-hydroxybenzoic acid. In other cases, it needs to be introduced. Direct hydroxylation of an unactivated C-H bond on the aromatic ring is challenging. However, biocatalytic methods using enzymes like monooxygenases are emerging as powerful tools for selective hydroxylation. acs.org These enzymatic reactions can offer high regio- and stereoselectivity under mild conditions. acs.org
Protection and deprotection strategies are often necessary to prevent unwanted reactions of the hydroxyl and amino groups during the synthesis. For example, the hydroxyl group can be protected as a benzyl (B1604629) ether, which can be later removed by hydrogenolysis. acs.org Similarly, the amino group can be protected, for instance as a boc-derivative, to control its reactivity during subsequent synthetic steps. acs.org
| Strategy | Description | Example | Reference |
| Biocatalytic Hydroxylation | Use of enzymes like monooxygenases to selectively introduce a hydroxyl group onto an aromatic ring. | Oxidation of unactivated C-H bonds. | acs.org |
| Protection with Benzyl Ether | The hydroxyl group is converted to a benzyl ether to protect it during subsequent reactions. The benzyl group is later removed by hydrogenolysis. | Alkylation of a phenol (B47542) with benzyl bromide. | acs.org |
| Protection of Amino Group | The amino group is protected, for example as a Boc-derivative, to prevent its reaction during other synthetic transformations. | Amide coupling of a protected diaminopropyl group. | acs.org |
Halogenation and Subsequent Functionalization
The introduction of halogen atoms onto the aromatic ring of this compound analogues is a key step for creating diverse derivatives. This process typically involves electrophilic halogenation, where the existing substituents on the benzene ring direct the position of the incoming halogen. For precursors like 4-acetamido-2-hydroxybenzoic acid esters, halogenation can be achieved with high efficiency using specific reagents.
Research detailed in patent literature demonstrates the halogenation of closely related structures, such as methyl or ethyl 4-acetamido-2-hydroxybenzoate. google.com The reactions typically employ N-halosuccinimides as the halogen source. For instance, di-halogenation at the 3 and 5 positions of the aromatic ring can be accomplished using reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS). google.com In one described method, 4-acetamido-o-hydroxybenzoic acid ethyl ester is dissolved in dichloroethane and treated with N-iodosuccinimide at elevated temperatures (80-85 °C) to yield the di-iodinated product. google.com Similarly, reacting methyl p-acetamido-o-hydroxybenzoate with dichlorohydantoin in acetonitrile (B52724) at a similar temperature range results in the corresponding dichloro-derivative. google.com
These halogenated intermediates are valuable for subsequent functionalization reactions, such as cross-coupling, which can introduce new carbon-carbon or carbon-heteroatom bonds, leading to a wide array of complex molecules. google.com
| Starting Material | Halogenating Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4-Acetamido-o-hydroxybenzoic acid ethyl ester | N-Iodosuccinimide (NIS) | Dichloroethane | Heat to 80-85°C for 4 hours | Ethyl 4-acetamido-3,5-diiodo-2-hydroxybenzoate | google.com |
| Methyl p-acetamido-o-hydroxybenzoate | Dichlorohydantoin | Acetonitrile | Heat to 80-85°C for 4 hours | Methyl 4-acetamido-3,5-dichloro-2-hydroxybenzoate | google.com |
| Methyl 4-acetamido-2-methoxybenzoate | N-Chlorosuccinimide (NCS) | N,N-dimethyl formamide (B127407) (DMF) | Heat insulation reaction | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | google.com |
Emerging and Sustainable Synthetic Approaches
Recent advancements in chemical synthesis have emphasized the development of more efficient, cost-effective, and environmentally benign methods. These emerging strategies are increasingly being applied to the production of specialized chemicals like this compound.
Catalysis offers a powerful tool for improving the efficiency and selectivity of chemical reactions. In the context of synthesizing this compound, catalytic methods can be applied to key transformation steps, such as the esterification of the parent hydroxybenzoic acid.
One established process for the esterification of hydroxybenzoic acids involves reacting the acid with a halocarbon in the presence of a catalytically effective amount of a nonquaternizable tertiary amine. google.com This approach, conducted in an essentially homogeneous liquid phase, provides an efficient route to the desired ester. google.com The use of a catalyst like N,N-diisopropylethylamine can improve reaction kinetics and facilitate a smoother conversion to the final ester product, which is a core structural feature of the title compound. google.com
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific green synthesis routes for this compound are not extensively documented, the principles can be applied to its known synthetic pathways.
Safer Solvents: The halogenation reactions mentioned previously utilize solvents such as dichloroethane and acetonitrile. google.com A green chemistry approach would involve exploring less toxic and more environmentally friendly alternatives.
Energy Efficiency: Microwave-assisted synthesis is a technique known to dramatically reduce reaction times and often improve yields. Applying microwave irradiation to the esterification or halogenation steps could lead to a more energy-efficient process compared to conventional heating over several hours.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions, like certain catalytic cycles, that minimize the formation of byproducts.
Renewable Feedstocks: The ultimate green approach involves using starting materials from renewable sources. The biosynthetic pathways discussed in the following section represent a key strategy in this domain.
While the direct biosynthesis of this compound is not established, significant progress has been made in the microbial production of its core precursor, 4-hydroxybenzoic acid (4-HBA). nih.gov This bio-based approach aligns perfectly with green chemistry principles by utilizing renewable feedstocks and biocatalysts.
Engineered strains of Escherichia coli have been developed to produce 4-HBA and other derivatives from simple sugars. nih.govjmb.or.kracs.org The synthesis leverages the bacterium's native shikimate pathway, which produces chorismate, a key metabolic intermediate. jmb.or.kracs.org By introducing and overexpressing specific genes, the metabolic flux can be directed towards the desired product.
The key enzymatic step is the conversion of chorismate to 4-HBA, catalyzed by the enzyme chorismate pyruvate-lyase, which is encoded by the ubiC gene. acs.orgwikipedia.org To enhance production, the shikimate pathway is often engineered to increase the supply of chorismate. nih.govacs.org This has led to significant yields of 4-HBA, which can then be chemically converted to more complex derivatives. nih.govacs.org This hybrid chemo-enzymatic strategy, combining microbial synthesis of the core structure with subsequent chemical modifications, represents a powerful and sustainable manufacturing platform. jmb.or.kr
| Product | Key Enzyme | Gene | Precursor | Microorganism | Reference |
|---|---|---|---|---|---|
| 4-Hydroxybenzoic acid (4-HBA) | Chorismate pyruvate-lyase | ubiC | Chorismate | Escherichia coli | nih.govacs.orgwikipedia.org |
| 3,4-Dihydroxybenzoic acid (DHB) | 4-hydroxybenzoate (B8730719) 3-monooxygenase | pobA | 4-HBA | Escherichia coli | nih.govacs.org |
| 4-Hydroxybenzoyl tyramine | Hydroxybenzoic acid-CoA ligase / Amide synthase | hbad / CaSHT | 4-HBA & Tyramine | Escherichia coli | jmb.or.kr |
Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Acetamido 3 Hydroxybenzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of Ethyl 4-acetamido-3-hydroxybenzoate.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal correlations between the adjacent protons on the aromatic ring and, crucially, the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps each proton signal to the carbon atom to which it is directly attached. nih.gov This allows for the unambiguous assignment of each protonated carbon in the molecule, linking the proton chemical shifts to their corresponding carbon environments.
The ethyl -CH₂- protons to the ester carbonyl carbon.
The aromatic protons to adjacent and quaternary carbons, confirming their positions relative to the substituents.
The amide N-H proton to the amide carbonyl carbon and the C4 and C5 carbons of the aromatic ring.
The acetyl -CH₃ protons to the amide carbonyl carbon.
These correlations, taken together, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the benzene (B151609) ring.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| - | Ester C=O | - | ~166 | - |
| 1 | Ar-C | - | ~120 | - |
| 2 | Ar-CH | ~7.5 (d) | ~115 | C-4, C-6, Ester C=O |
| 3 | Ar-C | - | ~148 | - |
| 4 | Ar-C | - | ~130 | - |
| 5 | Ar-CH | ~8.2 (d) | ~125 | C-3, Amide C=O |
| 6 | Ar-CH | ~7.6 (dd) | ~123 | C-2, C-4 |
| - | -OCH₂- | ~4.3 (q) | ~61 | Ester C=O, -CH₃ |
| - | -CH₃ (ethyl) | ~1.3 (t) | ~14 | -OCH₂- |
| - | Amide N-H | ~9.5 (s) | - | Amide C=O, C-4, C-5 |
| - | Amide C=O | - | ~169 | - |
| - | -CH₃ (acetyl) | ~2.2 (s) | ~24 | Amide C=O |
| - | Phenolic O-H | ~9.8 (s) | - | C-2, C-3, C-4 |
NOESY and ROESY experiments provide information about the spatial proximity of atoms, regardless of whether they are connected through bonds. These techniques are vital for understanding the molecule's preferred three-dimensional shape, or conformation, in solution. For this compound, key through-space correlations would be investigated to determine the orientation of the substituents. For instance, a NOE signal between the amide N-H proton and the aromatic proton at the C-5 position would confirm the orientation of the acetamido group relative to the ring. Similarly, correlations between the phenolic O-H proton and the aromatic proton at C-2 would help define the conformation around the C-O bond.
Single Crystal X-ray Diffraction Analysis
While NMR reveals the structure in solution, single-crystal X-ray diffraction provides the precise atomic coordinates of a molecule in the solid state, offering definitive insights into bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. Although a crystal structure for this compound is not publicly available, its solid-state characteristics can be predicted based on analogous molecules.
In the solid state, the molecule's conformation would be dictated by the need to optimize packing and hydrogen bonding. A significant feature, by analogy to salicylic (B10762653) acid derivatives, would likely be a strong intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the carbonyl oxygen of the adjacent ethyl ester group (acceptor). researchgate.neteurjchem.com This interaction forms a stable six-membered pseudo-ring, known as an S(6) graph-set motif, which would result in a nearly planar arrangement of this part of the molecule. iucr.org The acetamido group would likely be twisted at an angle to the plane of the benzene ring, similar to what is observed in the crystal structure of acetaminophen. iucr.org
The arrangement of individual molecules into a crystal lattice is governed by a network of intermolecular forces. For this compound, the most dominant of these would be intermolecular hydrogen bonds. Drawing parallels with the known crystal structure of acetaminophen, the amide N-H group is a potent hydrogen bond donor. iucr.orgnih.gov It would likely form a hydrogen bond with a strong acceptor on an adjacent molecule, such as the amide carbonyl oxygen or the phenolic oxygen (if it is not participating in an intramolecular bond). This interaction is directional and strong, often leading to the formation of well-defined molecular chains or sheets that are a primary feature of the crystal packing. iucr.orgresearchgate.net
In addition to these primary interactions, weaker C-H···O hydrogen bonds and potential π–π stacking interactions between the aromatic rings of adjacent molecules would further stabilize the three-dimensional crystal structure. nih.goviucr.org
| Interaction Type | Donor | Acceptor | Resulting Motif/Arrangement | Reference Analogy |
|---|---|---|---|---|
| Intramolecular H-Bond | Phenolic O-H (at C3) | Ester C=O | S(6) pseudo-ring; planarization | Methyl Salicylate researchgate.neteurjchem.com |
| Intermolecular H-Bond | Amide N-H | Amide C=O (on adjacent molecule) | Formation of molecular chains or sheets | Acetaminophen iucr.org |
| Intermolecular H-Bond | Amide N-H | Phenolic O (on adjacent molecule) | Cross-linking of chains/sheets | Acetaminophen iucr.org |
| π–π Stacking | Aromatic Ring | Aromatic Ring (on adjacent molecule) | Stabilization of layered structures | 4-nitrophenol/4,4′-bipyridine co-crystal iucr.org |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of a molecule's elemental formula. For this compound, with the molecular formula C₁₁H₁₃NO₄, the calculated monoisotopic mass is 223.08446 Da. nih.gov An HRMS measurement would be expected to confirm this exact mass to within a few parts per million (ppm), providing definitive proof of the elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) techniques can be used to fragment the parent ion and analyze the resulting product ions. This provides valuable information about the molecule's structure and connectivity. For the protonated molecule [M+H]⁺ of this compound (m/z 224.0917), several characteristic fragmentation pathways can be predicted:
Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl esters, leading to the formation of the corresponding carboxylic acid ion.
Loss of ethanol (B145695) (C₂H₅OH): Cleavage of the ester bond to yield an acylium ion.
Loss of ketene (B1206846) (CH₂CO): A characteristic fragmentation of the acetamido group.
Analysis of the exact masses of these fragment ions allows for the confirmation of their elemental formulas, providing powerful corroborating evidence for the proposed structure.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₄NO₄⁺ | 224.0917 | Protonated Parent Molecule |
| [M+H - C₂H₄]⁺ | C₉H₁₀NO₄⁺ | 196.0604 | Loss of ethylene from ethyl ester |
| [M+H - C₂H₅OH]⁺ | C₉H₈NO₃⁺ | 178.0499 | Loss of ethanol to form acylium ion |
| [M+H - CH₂CO]⁺ | C₉H₁₂NO₃⁺ | 182.0812 | Loss of ketene from acetamido group |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within this compound. The vibrational modes of this molecule are influenced by its constituent parts: the ethyl ester, the acetamido group, the hydroxyl group, and the benzene ring.
The analysis of the vibrational spectra of related compounds, such as acetanilide (B955) and its derivatives, provides a solid foundation for assigning the expected vibrational frequencies. science.govias.ac.inresearchgate.netnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are also invaluable for predicting and interpreting the complex vibrational spectra of such molecules. uantwerpen.beekb.egnih.gov
Key Functional Group Vibrations:
N-H Vibrations: The N-H stretching vibration of the secondary amide is typically observed in the range of 3300-3100 cm⁻¹. In the solid state, this band is often broadened due to hydrogen bonding. The N-H bending (amide II) and C-N stretching (amide III) modes are coupled and appear at lower frequencies.
C=O Vibrations: The molecule contains two carbonyl groups: one in the ester and one in the amide. The ester C=O stretching vibration is expected around 1720-1700 cm⁻¹. The amide I band (primarily C=O stretching) is anticipated in the region of 1680-1640 cm⁻¹. The exact positions can be influenced by conjugation with the benzene ring and hydrogen bonding.
O-H Vibrations: The phenolic O-H stretching vibration is expected as a broad band in the 3400-3200 cm⁻¹ region, indicative of intermolecular hydrogen bonding.
Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region.
Intermolecular Interactions:
The presence of N-H and O-H groups facilitates the formation of a network of intermolecular hydrogen bonds in the solid state. These interactions are expected to cause a red shift (a shift to lower wavenumbers) in the stretching frequencies of these groups compared to the gas phase or in a non-polar solvent. nih.gov The study of similar molecules like benznidazole (B1666585) has shown that intermolecular hydrogen bonding between the amide N-H and a carbonyl oxygen is a key feature in their crystal packing. nih.gov
Expected Vibrational Data:
The following table provides a summary of the expected FT-IR and Raman vibrational frequencies for this compound based on data from analogous compounds and theoretical calculations.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | References |
| O-H Stretch | 3400-3200 (broad) | 3400-3200 (weak) | ias.ac.innih.gov |
| N-H Stretch | 3300-3100 (broad) | 3300-3100 (moderate) | ias.ac.innih.govnih.gov |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 (strong) | researchgate.net |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 (strong) | researchgate.net |
| Ester C=O Stretch | 1720-1700 | 1720-1700 (weak) | openaccessjournals.comd-nb.info |
| Amide I (C=O Stretch) | 1680-1640 | 1680-1640 (strong) | nih.govnih.govd-nb.info |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 (strong) | researchgate.net |
| Amide II (N-H Bend) | 1550-1510 | 1550-1510 (weak) | ias.ac.innih.gov |
| C-O Stretch (Ester/Phenol) | 1300-1200 | 1300-1200 (moderate) | openaccessjournals.com |
| Amide III (C-N Stretch) | 1300-1200 | 1300-1200 (moderate) | ias.ac.innih.gov |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure Analysis
Electronic spectroscopy provides insights into the electronic transitions within a molecule. UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by the molecule, which correspond to the energy required to promote an electron to a higher energy orbital. Photoluminescence (PL) spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state.
For this compound, the electronic spectrum is primarily determined by the π-electron system of the substituted benzene ring. The presence of the hydroxyl, acetamido, and ethyl carboxylate groups as substituents will influence the energy of the π → π* and n → π* transitions.
UV-Vis Absorption:
Studies on related p-hydroxybenzoate esters show strong absorption bands in the ultraviolet region. nist.gov The primary absorption bands for this compound are expected to arise from π → π* transitions within the aromatic ring. The presence of the electron-donating hydroxyl and acetamido groups, and the electron-withdrawing carboxylate group, will likely lead to a complex absorption profile with multiple overlapping bands. In a neutral aqueous solution, p-hydroxybenzoic acid and its esters exhibit an absorption maximum around 250-260 nm. nist.gov The exact position of the absorption maxima (λ_max) will be sensitive to the solvent polarity and pH due to the potential for ionization of the phenolic hydroxyl group.
Photoluminescence:
The photoluminescence properties of hydroxybenzoate derivatives have been investigated. psu.eduias.ac.in Upon excitation at an appropriate wavelength (typically near the absorption maximum), these compounds can exhibit fluorescence. The emission spectrum is generally red-shifted compared to the absorption spectrum (Stokes shift). For instance, propyl-p-hydroxybenzoate has shown a maximum emission in the ultraviolet region around 387 nm, attributed to π* → π and π* → n transitions. psu.eduias.ac.in The photoluminescence of this compound is expected to be influenced by the nature of the substituents and the potential for intramolecular hydrogen bonding, which can affect the excited state dynamics.
Expected Electronic Spectroscopy Data:
| Spectroscopic Parameter | Expected Value | Notes | References |
| UV-Vis Absorption Maximum (λ_max) | ~250-280 nm | Dependent on solvent and pH | nist.gov |
| Photoluminescence Emission Maximum | ~350-400 nm | Dependent on excitation wavelength | psu.eduias.ac.in |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS can be used to confirm the presence of carbon, nitrogen, and oxygen and to provide information about their chemical environments.
Core Level Spectra:
C 1s: The C 1s spectrum is expected to be complex, with multiple peaks corresponding to the different carbon environments: the aromatic ring carbons (C-C, C-H), the carbonyl carbons (C=O) of the ester and amide, the carbon singly bonded to oxygen (C-O) in the ester and phenol (B47542), and the carbon in the acetamido methyl group. Aromatic C-C/C-H bonds typically appear around 284.6-285.0 eV. Carbons in C-N and C-O bonds will be shifted to higher binding energies, and the C=O carbons will appear at even higher binding energies. core.ac.uknih.gov
O 1s: The O 1s spectrum should show distinct peaks for the different oxygen environments: the carbonyl oxygens (C=O) in the ester and amide, and the hydroxyl/ether oxygen (C-O). These are expected in the range of 531-533 eV. nih.gov
N 1s: The N 1s spectrum is expected to show a primary peak corresponding to the nitrogen in the acetamido group (-NH-C=O). The binding energy for amide nitrogen is typically around 400 eV. researchgate.netkobv.de
Expected XPS Binding Energies:
| Core Level | Functional Group | Expected Binding Energy (eV) | References |
| C 1s | Aromatic C-C, C-H | ~284.8 | core.ac.uk |
| C-N | ~286.0 | researchgate.net | |
| C-O | ~286.5 | nih.gov | |
| C=O (Amide/Ester) | ~288.0-289.0 | nih.gov | |
| O 1s | C=O | ~531.0-532.0 | nih.gov |
| C-O | ~532.5-533.5 | nih.gov | |
| N 1s | -NH-C=O | ~400.0 | researchgate.netkobv.de |
This comprehensive spectroscopic analysis, drawing upon theoretical models and data from analogous compounds, provides a detailed framework for understanding the structural and electronic properties of this compound. Further direct experimental investigation is warranted to validate and refine these findings.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For a molecule like Ethyl 4-acetamido-3-hydroxybenzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate a variety of its characteristics. researchgate.netresearchgate.netresearchgate.net
The electronic properties of a molecule are key to its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.nettandfonline.com For aromatic compounds like this compound, the HOMO and LUMO are typically distributed across the π-system of the benzene (B151609) ring. tandfonline.com
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution from the perspective of an approaching electrophile. Regions of negative potential (typically colored red or yellow) are centered on electronegative atoms like oxygen and are susceptible to electrophilic attack, while regions of positive potential (blue) are found around hydrogen atoms and indicate sites for nucleophilic attack. tandfonline.comresearchgate.net
Table 1: Conceptual Quantum Chemical Properties for this compound Note: These are illustrative values based on typical results for similar molecules.
| Parameter | Conceptual Value/Description | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Relates to ionization potential; electron-donating ability. |
| LUMO Energy | ~ -1.7 eV | Relates to electron affinity; electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.8 eV | Indicator of chemical reactivity and stability. tandfonline.com |
| Dipole Moment | ~ 3.5 Debye | Measures overall polarity of the molecule. researchgate.net |
| Key NBO Interactions | LP(O) -> π(C=O), LP(N) -> π(Ring) | Indicates intramolecular charge transfer and resonance stabilization. |
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structure confirmation.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts by referencing a standard like Tetramethylsilane (TMS). researchgate.net Predictions for ¹H and ¹³C NMR shifts can achieve high accuracy, often with deviations of less than 0.3 ppm for protons when appropriate solvent effects are considered. bas.bgrsc.org For this compound, specific shifts for the ethyl, acetyl, and aromatic protons can be predicted to aid in experimental spectra assignment.
Vibrational Frequencies: Theoretical calculations of vibrational spectra (Infrared and Raman) are performed by determining the second derivatives of the energy with respect to atomic displacements. The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP). researchgate.net This analysis allows for the assignment of specific vibrational modes, such as the O-H stretch, N-H stretch, and C=O stretches of the ester and amide groups, to the observed bands in experimental spectra. researchgate.netresearchgate.net
The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O bond of the ester and the C-N bond of the amide. By systematically rotating these dihedral angles and calculating the energy at each step (a process known as a potential energy surface scan), a conformational energy landscape can be generated. researchgate.netresearchgate.net This map reveals the low-energy, stable conformations (isomers) and the energy barriers between them. For this molecule, planar conformations are likely to be favored due to the stabilizing effect of an intramolecular hydrogen bond between the 3-hydroxy group and the 4-acetamido group's carbonyl oxygen. acs.org DFT calculations can quantify the relative energies of different conformers, confirming the most stable structure in the gaseous phase or in solution. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net
By placing this compound in a simulation box filled with explicit solvent molecules (e.g., water or DMSO), its dynamic behavior and the specific interactions it forms (like hydrogen bonds) can be observed. acs.orgrepositorioinstitucional.mx Analysis of the trajectory can reveal the stability of certain conformations in solution and the timescale of transitions between them. Solvent effects can also be approximated using implicit continuum models in quantum calculations, which can be less computationally intensive. rsc.org
Molecular Docking and Binding Affinity Predictions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Docking algorithms sample numerous positions and conformations of the ligand within the target's binding site and use a scoring function to estimate the binding affinity, typically reported as a binding energy in kcal/mol. mdpi.com
This compound is a known impurity of Oseltamivir (B103847), an inhibitor of the viral neuraminidase enzyme, suggesting it may have an affinity for that target. smolecule.comncats.io Docking studies could be used to predict its binding mode and affinity within the neuraminidase active site.
Beyond predicting binding affinity, docking and MD simulations provide detailed profiles of the specific interactions between the ligand and the protein. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic contacts. A study on a structurally similar compound, Ethyl 4-acetamido-3-nitrobenzoate (B8687768), investigated its binding to the Trypanosoma cruzi trans-sialidase (TcTS), an important target for Chagas disease. mdpi.com The study revealed that this class of compounds can fit into the enzyme's active site. mdpi.com
Table 2: Illustrative Ligand-Protein Interactions for a Benzoate (B1203000) Derivative in a Protein Active Site Based on the docking study of Ethyl 4-acetamido-3-nitrobenzoate with TcTS. mdpi.com
| Interaction Type | Ligand Group | Protein Residue (Example) | Significance |
|---|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen (Ester) | Tyr119 | Anchors the ligand in the active site. |
| Hydrogen Bond | Amide NH | Asp96 | Provides specificity and stability. |
| Pi-Pi Stacking | Benzene Ring | Trp312 | Hydrophobic interaction contributing to affinity. |
Such interaction profiles are critical for structure-activity relationship (SAR) studies, where chemists modify the ligand's structure to improve its binding affinity and selectivity for the target protein. mdpi.com
In Silico Screening and Virtual Library Design
The application of computational methods in drug discovery has accelerated the identification and optimization of new therapeutic agents. In silico screening and the design of virtual libraries are two such approaches that are pertinent to the exploration of the chemical space around core scaffolds like that of this compound. These techniques allow for the rapid assessment of large numbers of compounds for their potential biological activity and the design of focused libraries with a higher probability of containing active molecules.
In Silico Screening of Structurally Related Benzoic Acid Derivatives
While specific in silico screening studies focused exclusively on this compound are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives, to which it belongs, has been the subject of numerous virtual screening campaigns. These studies provide a framework for understanding how this compound could be evaluated for various biological targets.
One common approach is structure-based virtual screening using molecular docking. This method has been successfully employed to identify new inhibitors for a variety of enzymes. For instance, a virtual screening of the ZINC15 database, which contains millions of commercially available compounds, was performed to find novel inhibitors of Trypanosoma cruzi trans-sialidase, a key enzyme in Chagas disease. nih.govbenthamdirect.com This screening identified 487 benzoic acid derivatives as potential inhibitors with promising binding energies. nih.govbenthamdirect.com Two lead compounds from this screening, V1 and V2, demonstrated significant inhibition of the enzyme. nih.govbenthamdirect.com
Similarly, similarity-based virtual screening has been used to discover new antifungal agents from the benzoic acid class. In one study, researchers targeted the fungal-specific enzyme CYP53 and, through a combination of virtual screening and synthesis, identified several benzoic acid derivatives with antifungal activity against various fungal strains. researchgate.net Docking studies of the most promising compounds helped to elucidate their binding modes within the active site of the CYP53 enzyme. researchgate.net
Another relevant example involves the rational design and molecular modeling of 5-acetamido-2-hydroxy benzoic acid, a structural isomer of this compound. This compound was developed through the molecular association of paracetamol and salicylic (B10762653) acid and has shown promising analgesic and anti-inflammatory properties. mdpi.com In silico analysis of its interactions with target enzymes was a key part of its development. mdpi.com
A study on benzoic acid derivatives as potential agents against Chagas disease involved the synthesis and molecular docking of several compounds, including ethyl 4-acetamido-3-nitrobenzoate, a close structural analog of this compound. This nitro-analog was identified as a promising prototype for the development of more effective inhibitors of Trypanosoma cruzi trans-sialidase. mdpi.com
The following table summarizes the findings of selected in silico screening studies on benzoic acid derivatives, highlighting the diversity of targets and the potential for this chemical class.
| Study Focus | Target | Screening Method | Key Findings |
| Trypanocidal Agents | Trypanosoma cruzi trans-sialidase | Structure-based virtual screening (molecular docking) of ZINC15 database | Identified 487 potential benzoic acid-derived inhibitors; two lead compounds (V1 and V2) showed significant enzymatic inhibition. nih.govbenthamdirect.com |
| Antifungal Agents | Fungal CYP53 | Similarity-based virtual screening and molecular docking | Identified several benzoic acid derivatives with antifungal activity against Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. researchgate.net |
| Analgesic and Anti-inflammatory Agents | Not specified | Rational drug design and molecular modeling | Development of 5-acetamido-2-hydroxy benzoic acid with superior properties compared to other salicylates. mdpi.com |
| Trypanocidal Agents | Trypanosoma cruzi trans-sialidase | Molecular docking | Ethyl 4-acetamido-3-nitrobenzoate was identified as a prototype for developing more effective inhibitors. mdpi.com |
Virtual Library Design Based on the this compound Scaffold
Virtual library design involves the creation of a collection of related, but structurally distinct, compounds in silico for the purpose of exploring the structure-activity relationships (SAR) around a central scaffold. nih.govchemrxiv.org this compound, with its multiple functional groups, represents a versatile scaffold for the design of such focused libraries. smolecule.comtarosdiscovery.com The acetamido, hydroxyl, and ethyl ester moieties can all be systematically modified to generate a library of analogs with a range of physicochemical properties and potential biological activities.
The design of target-focused libraries often begins with a "hit" compound or a known active scaffold. nih.gov For example, in a study aimed at developing selective inhibitors for the second bromodomain (BD2) of the bromodomain and extra terminal domain (BET) family of proteins, a compound closely related to this compound served as a key starting material. Specifically, mthis compound was used as a precursor in the synthesis of a series of benzamide (B126) derivatives. acs.org This work demonstrates how the core structure can be elaborated upon to create a library of compounds for screening against a specific therapeutic target. acs.org
The process of designing a virtual library based on this compound would typically involve the following steps:
Scaffold Definition: The core structure of this compound is defined as the fixed part of the library.
Enumeration of Building Blocks: A diverse set of chemical building blocks is selected to be attached to the reactive sites of the scaffold. For instance, different acyl groups could replace the acetyl group, various alkyl or aryl groups could be used to esterify the carboxylic acid, and the hydroxyl group could be converted to a range of ethers or other functional groups.
Virtual Synthesis: The selected building blocks are computationally "reacted" with the scaffold to generate a virtual library of new compounds.
Property Calculation and Filtering: For each virtual compound, a range of physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) and drug-likeness filters are applied to ensure that the library members have desirable properties for a potential drug candidate.
Docking and Scoring: The virtual library is then screened in silico against a specific biological target using molecular docking. The compounds are ranked based on their predicted binding affinity and other scoring functions.
The following table illustrates a hypothetical virtual library design based on the this compound scaffold, indicating potential points of diversification.
| Scaffold Position | Modification Type | Example Building Blocks |
| 4-Acetamido Group | Acyl group variation | Propionyl, Butyryl, Benzoyl, Cyclopropylcarbonyl |
| 3-Hydroxy Group | Etherification | Methoxy, Ethoxy, Benzyloxy, Isopropoxy |
| 1-Ethyl Ester | Ester variation | Methyl, Propyl, Isopropyl, Benzyl (B1604629) |
By exploring these modifications, a large and diverse virtual library can be created to probe the SAR of this chemical class and identify new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.
Biological and Bioorganic Chemical Research Endeavors
In Vitro Enzyme Inhibition Studies
Ethyl 4-acetamido-3-hydroxybenzoate and its structural analogs have been the subject of numerous studies to determine their potential as enzyme inhibitors. Research has indicated that derivatives of this compound may inhibit enzymes such as neuraminidase, which is crucial for viral replication. smolecule.com The core structure, featuring a substituted benzoic acid, allows for diverse interactions with enzyme active sites. smolecule.comresearchgate.net
The inhibitory action of compounds related to this compound often involves specific interactions with key residues in an enzyme's active site. For instance, in the inhibition of bromodomains by related benzamides, the 4-acetamido group plays a crucial role by occupying the acetyl-lysine binding pocket and forming hydrogen bonds. acs.org Molecular docking studies on other hydroxylated amide derivatives targeting tyrosinase have revealed that some compounds can form irreversible complexes with the enzyme. dovepress.com
In the context of trans-sialidase (TcTS), an enzyme from Trypanosoma cruzi, docking studies of the related compound Ethyl 4-acetamido-3-nitrobenzoate (B8687768) show a binding pattern similar to known inhibitors, suggesting a specific interaction within the active site cavity. mdpi.com For cyclooxygenase (COX) enzymes, derivatives of 5-acetamido-2-hydroxy benzoic acid have been shown to interact with key residues like Tyr385 and Ser530 through hydrogen bonds. mdpi.com The stability of such enzyme-ligand complexes is a key determinant of inhibitory potency and can be assessed through molecular dynamics simulations that measure fluctuations in protein structure upon ligand binding. researchgate.net
Kinetic studies are essential for quantifying the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used for this purpose. science.gov For competitive inhibitors, the Ki value can often be estimated from the IC50 value when the substrate concentration is equal to the Michaelis-Menten constant (Km). nih.gov
While specific kinetic data for this compound is not extensively detailed in the provided results, studies on its derivatives provide valuable insights. For example, various hydroxylated amide derivatives have been tested as tyrosinase inhibitors, with some showing potent activity. dovepress.com Similarly, aminoalkanol derivatives have been evaluated as acetylcholinesterase inhibitors, demonstrating competitive inhibition. bohrium.comppm.edu.pl Research on benzoic acid derivatives as inhibitors of the TcTS enzyme has identified Ethyl 4-acetamido-3-nitrobenzoate as a promising prototype, exhibiting moderate inhibition (47%) and significant trypanocidal activity with LC50 values of 0.02 and 0.22 µM against two different strains. mdpi.com
| Compound/Derivative | Target Enzyme | Inhibition Data | Source |
| Hydroxylated amide derivatives | Mushroom Tyrosinase | IC50 values as low as 0.15 µM; Ki values ranging from 0.188 to 2.20 µM. | dovepress.com |
| Ethyl 4-acetamido-3-nitrobenzoate | Trypanosoma cruzi trans-sialidase (TcTS) | Moderate inhibition (47%). | mdpi.com |
| Ethyl 4-acetamido-3-nitrobenzoate | Trypanosoma cruzi (NINOA strain) | LC50 = 0.02 µM | mdpi.com |
| Ethyl 4-acetamido-3-nitrobenzoate | Trypanosoma cruzi (INC-5 strain) | LC50 = 0.22 µM | mdpi.com |
| 3-(allyloxy)-4-hydroxybenzaldehyde | Influenza H1N1 Neuraminidase | IC50 values of 25.13 to 27.73 µM. | nih.gov |
Receptor Binding and Modulation of Cellular Pathways (focus on in vitro models)
The ability of this compound derivatives to bind to specific receptors and modulate cellular pathways is an active area of research. In-silico and in vitro studies have explored the interaction of related compounds with various biological targets. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have shown moderate activity as G-protein coupled receptor (GPCR) ligands and ion-channel modulators in computational predictions. mdpi.com
A notable example is the investigation of acetamide (B32628) derivatives as selective inhibitors for the second bromodomain (BD2) of the Bromodomain and Extra Terminal Domain (BET) family of proteins. acs.org A screening hit, acetamide 1 , demonstrated over 10-fold selectivity for BRD4 BD2 over the first bromodomain (BD1). acs.org The binding mode revealed that the 4-acetamido group is essential, fitting into the acetyl-lysine pocket, while other parts of the molecule interact with the surrounding protein surface. acs.org Modifications to this scaffold were explored to enhance potency and selectivity, leading to compounds with nanomolar potency for BD2. acs.org
Furthermore, derivatives have been studied as potentiators of GluN2C-containing N-methyl-D-aspartate (NMDA) receptors. acs.org A screening hit identified as a positive modulator was optimized, and structure-activity relationship studies revealed that an ethyl ester on the benzoate (B1203000) ring maintained potency comparable to the original hit. acs.org
Antioxidant and Radical Scavenging Activity Studies
Phenolic compounds, including derivatives of hydroxybenzoic acid, are widely recognized for their antioxidant properties. nih.gov These properties are typically evaluated using various in vitro assays that measure the compound's ability to scavenge free radicals or chelate metals. Common methods include the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging assay, the ferric thiocyanate (B1210189) method for measuring lipid peroxidation, hydrogen peroxide scavenging, and reducing power assays. nih.govscielo.org.mx
For example, studies on basil extracts have demonstrated concentration-dependent antioxidant and radical scavenging activities. nih.gov At a concentration of 50 µg/mL, an ethanol (B145695) extract of basil showed 97.5% inhibition of linoleic acid peroxidation. nih.gov While specific data on this compound is limited in the provided search results, the structural motifs it shares with known antioxidants, such as the phenolic hydroxyl group, suggest it may possess similar capabilities. semanticscholar.org The antioxidant activity of hydrazone derivatives, which also feature amide-like structures, has been correlated with their molecular descriptors in Quantitative Structure-Activity Relationship (QSAR) studies. scielo.org.mx
Antimicrobial and Antifungal Activity Studies (mechanistic aspects)
Derivatives of this compound have shown potential as antimicrobial and antifungal agents. smolecule.com Benzoic acid and its derivatives have a long history of use as antimicrobial preservatives, and recent research has focused on developing new analogs with improved activity. researchgate.net
The mechanism of action for these compounds can be multifaceted. For some fungal pathogens, benzoic acid derivatives are thought to target the CYP53 enzyme, a fungal-specific cytochrome P450. researchgate.net Molecular docking studies have been used to explore the interactions between these derivatives and the active site of CYP53 to guide the design of more potent inhibitors. researchgate.net Other studies have focused on synthesizing novel heterocyclic systems condensed with furochromones, a class of naturally occurring compounds with known antimicrobial effects. nih.gov The resulting molecules, including triazole and pyrimidine (B1678525) derivatives, have shown potent activity against both Gram-negative and Gram-positive bacteria, with some compounds exhibiting a minimum inhibitory concentration (MIC) comparable to the antibiotic cefotaxime. nih.gov Molecular docking of these compounds against DNA gyrase suggests this enzyme as a potential target. nih.gov Similarly, newly synthesized 1,2,4-oxadiazole (B8745197) derivatives have demonstrated significant antifungal activity, with molecular docking simulations indicating they interact with the succinate (B1194679) dehydrogenase (SDH) enzyme through hydrogen bonding and hydrophobic interactions. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR analyses have provided key insights into the structural features required for potency and selectivity against various biological targets.
| Target/Activity | Structural Modification | Effect on Activity | Source |
| Influenza Neuraminidase Inhibition | Substitution of 3- and 4-OH groups | Reduced activity. | nih.gov |
| Trypanocidal Activity | Replacement of para-amino group with nitro, hydrazine, or azide (B81097) | Comparable or improved activity. | mdpi.com |
| Trypanocidal Activity | Esterification of carboxylic acid (e.g., to ethyl ester) | Increased trypanocidal activity but reduced TcTS inhibition. | mdpi.com |
| GluN2C Receptor Potentiation | Bulkier ester substituents (iso-propyl, tert-butyl) at the R² position | Led to inactivity. | acs.org |
| BET Bromodomain (BD2) Inhibition | Introduction of fluorine to the aniline (B41778) core | Mitigated potential genotoxicity risk while maintaining or improving potency. | acs.org |
| SIRT5 Inhibition | Esterification of the carboxylic acid | Decreased inhibitory activity. | nih.gov |
These studies highlight the importance of specific functional groups. For instance, in the development of influenza neuraminidase inhibitors, the unsubstituted hydroxyl groups at the 3 and 4 positions of the benzoic ring were found to be important for activity. nih.gov In the context of trypanocidal compounds, the replacement of a para-amino group with other functionalities like nitro or azide groups was well-tolerated or beneficial. mdpi.com Conversely, for SIRT5 inhibitors based on a 2-hydroxybenzoic acid scaffold, the free carboxylic acid and the adjacent hydroxyl group were deemed essential for maintaining activity. nih.gov Such SAR studies are instrumental in guiding the rational design of new, more effective therapeutic agents based on the this compound framework. acs.orgmdpi.comacs.org
Correlation of Structural Modifications with Biological Response
Research into this compound has primarily focused on the synthesis and biological evaluation of its derivatives, providing insights into how structural changes influence its biological activity. The core structure of this compound serves as a scaffold for modifications, particularly at the hydroxyl and amino groups, to explore potential therapeutic applications.
A notable area of investigation has been the introduction of various heterocyclic moieties to the core structure. For instance, a series of Ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates were synthesized and evaluated for their biological activities. researchgate.net These modifications, where the hydroxyl group at the 3-position is replaced by a substituted aminothiazole ring, have demonstrated significant effects on the compound's bioactivity.
The fungicidal and neuraminidase inhibitory activities of these derivatives highlight the importance of the substituent at the 3-position. The nature of the aryl group on the thiazole (B1198619) ring was found to directly impact the biological response. For example, specific substitutions on the aryl ring led to potent fungicidal activity against various plant pathogens. researchgate.net
Below is a data table summarizing the fungicidal activity of selected Ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoate derivatives.
| Compound | Aryl Substituent | Target Fungi | Inhibition Rate (%) at 500 mg/L |
|---|---|---|---|
| 5c | 4-Chlorophenyl | Erysiphe graminis | 95 |
| 5e | 4-Methylphenyl | Phytophthora capsici | 61.9 (at 25 mg/L) |
| 5e | 4-Methylphenyl | Sclerotinia sclerotiorum | 97.2 |
| 5k | 2,4-Dichlorophenyl | Gibberella zeae | 55.1 |
| 3g | 4-Methoxyphenyl | Rhizoctonia solani | 50 |
| 3h | 4-Chlorophenyl | Rhizoctonia solani | 50 |
Furthermore, the neuraminidase inhibitory activity of these derivatives was also explored. Certain compounds in this series exhibited moderate inhibitory activity against influenza A neuraminidase. researchgate.net This suggests that the modified this compound scaffold can interact with the active site of this viral enzyme.
The following table presents the neuraminidase inhibitory activity of some of the synthesized derivatives.
| Compound | Aryl Substituent | Inhibition Rate (%) against Influenza A Neuraminidase at 40 µg/mL |
|---|---|---|
| 3d | 4-Fluorophenyl | 36.02 |
| 3h | 4-Chlorophenyl | 33.40 |
| 3p | 2-Naphthyl | 42.05 |
Another structural modification involves the nitration of the benzene (B151609) ring. For example, the synthesis of Ethyl 4-acetamido-3-nitrobenzoate has been reported. mdpi.com This modification, introducing a nitro group at the 3-position, alters the electronic properties of the molecule and has been explored in the context of developing agents with trypanocidal activity. mdpi.com
Elucidation of Pharmacophore Features
Based on the structure-activity relationships observed in the derivatives of this compound, key pharmacophore features can be elucidated. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and trigger a response.
For the observed biological activities, the following features of the this compound scaffold appear to be important:
The 4-Acetamido Group: The acetamido group at the 4-position appears to be a key interaction point. In some derivatives, this group is involved in forming hydrogen bonds with the target protein, contributing to the binding affinity. acs.org
The 3-Position Substituent: The nature of the substituent at the 3-position is a critical determinant of biological activity and selectivity.
A hydrogen bond donor/acceptor at this position, such as the original hydroxyl group, can be important for certain interactions.
Replacing the hydroxyl group with a larger, more complex moiety, such as the arylthiazol-2-yl-amino group , has been shown to impart significant fungicidal and neuraminidase inhibitory activity. researchgate.net This suggests that this position can accommodate bulky substituents that can form additional interactions with the target, such as hydrophobic and van der Waals interactions. The specific substitutions on the aryl ring of the thiazole further modulate this activity, indicating the presence of a specific binding pocket in the target enzymes. researchgate.net
Aromatic/Hydrophobic Regions: The phenyl ring of the benzoate core and the aryl substituents introduced in the derivatives contribute to hydrophobic interactions with the biological target.
The pharmacophore model for the neuraminidase inhibitory activity of benzoic acid derivatives, in general, involves key interactions with the active site of the enzyme. While not directly studied for this compound itself, related benzoic acid derivatives have been shown to orient themselves in the active site to interact with key amino acid residues. researchgate.net The acetamido group and the substituent at the 3-position of the this compound scaffold are likely to play a similar role in positioning the molecule within the active site of target enzymes.
Advanced Analytical Methodologies for Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of ethyl 4-acetamido-3-hydroxybenzoate. researchgate.net Its high resolution and accuracy make it indispensable for separating, identifying, and quantifying components in complex mixtures. researchgate.net
A typical HPLC method for the analysis of related compounds involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com The selection of the column and the optimization of the mobile phase pH, organic modifier composition, gradient slope, and temperature are critical steps in method development to achieve optimal separation. chromatographyonline.com Detection is commonly performed using a UV detector, as the aromatic ring and chromophoric groups in this compound allow for strong UV absorbance. ncats.io
Method validation is a critical aspect, ensuring the reliability of the analytical data. Key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or degradation products.
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For instance, an ultra-high-performance liquid chromatography (UHPLC) method has been demonstrated to achieve a detection limit of 0.005% w/w, which is crucial for adhering to regulatory guidelines such as those from the International Council for Harmonisation (ICH) Q3A.
This compound is identified as "Oseltamivir EP Impurity D" in pharmacopeial standards, highlighting its importance in the quality control of the antiviral drug oseltamivir (B103847). smolecule.comnih.gov HPLC is the cornerstone for assessing the purity of drug substances and for impurity profiling. chromatographyonline.com
Impurity profiling involves the identification and quantification of all potential impurities present in a drug substance. chromatographyonline.com In the context of oseltamivir, HPLC methods are designed to separate this compound from the active pharmaceutical ingredient (API) and other related impurities. ncats.io The European Pharmacopoeia (EP) outlines specific chromatographic purity tests using HPLC with UV detection to identify and control impurities like this compound. ncats.io The retention time and relative retention time are key parameters for impurity identification. For example, in one method, the relative retention time of impurity C (a related substance) is about 0.51 with reference to oseltamivir phosphate (B84403). ncats.io The resolution between critical pairs of impurity peaks is also a system suitability requirement to ensure the validity of the test. ncats.io
The following table provides an example of HPLC parameters that could be used for the analysis of this compound, based on typical methods for related benzoate (B1203000) derivatives.
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Gradient of Buffer (e.g., phosphate buffer) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
This compound itself is an achiral molecule. nih.gov Therefore, chiral separation techniques are not directly applicable to this compound. However, if it were used as an intermediate in the synthesis of a chiral drug, any chiral derivatives formed would necessitate chiral separation methods.
Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or by pre-column derivatization with a chiral derivatizing reagent (CDR) to form diastereomers, which can then be separated on a conventional achiral column. science.gov For example, phenyl isothiocyanate (PITC) has been used as a derivatizing reagent for the chiral separation of octahydroindole-2-carboxylic acid stereoisomers on an Ultron ES-OVM chiral column. science.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. gcms.cz While this compound itself has low volatility due to its polar functional groups (hydroxyl and acetamido), it can be analyzed by GC-MS after a derivatization step. sigmaaldrich.com
Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it suitable for GC analysis. sigmaaldrich.com Common derivatization techniques for compounds with active hydrogens, like this compound, include silylation. jmaterenvironsci.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com The resulting derivatives are more volatile and produce characteristic mass spectra that aid in their identification and quantification. sigmaaldrich.com
GC-MS analysis of derivatized this compound would involve separation on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) followed by detection using a mass spectrometer. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, allowing for unambiguous identification.
The following table outlines typical GC-MS parameters for the analysis of derivatized benzoate compounds.
Table 2: Illustrative GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate charged molecules in a narrow capillary. nvkc.nl It offers high efficiency, rapid analysis times, and requires only small sample volumes. nvkc.nl For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most suitable mode.
In CZE, the separation is based on the differences in the electrophoretic mobilities of the analytes. nvkc.nl Since this compound has a phenolic hydroxyl group, it can be ionized in a basic buffer, acquiring a negative charge and allowing it to be separated by CZE. The separation of various benzoate derivatives has been successfully demonstrated using CZE with a borax (B76245) buffer system. jfda-online.com
To enhance detection sensitivity, especially for UV detection, pre-column derivatization with a UV-absorbing tag can be employed. researchgate.net For example, 4-aminobenzoic acid ethyl ester (ABEE) has been used for the derivatization of carbohydrates prior to CE analysis. researchgate.net While not directly reported for this compound, a similar strategy could be developed if higher sensitivity is required.
Spectrophotometric and Fluorometric Methods for Quantification
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of this compound, although they may lack the specificity of chromatographic methods. These methods are based on the principle that the analyte absorbs light at a specific wavelength.
UV-Vis spectrophotometry can be used for the direct quantification of this compound in solutions, provided there are no interfering substances that absorb at the same wavelength. The presence of the substituted benzene (B151609) ring results in a characteristic UV absorption spectrum.
For enhanced specificity and sensitivity, colorimetric methods can be developed. This involves reacting the analyte with a chromogenic reagent to produce a colored product, which is then measured spectrophotometrically. For example, phenolic compounds can react with ferric chloride (FeCl3) to produce a colored complex. indexcopernicus.com This reaction has been used for the spectrophotometric determination of paracetamol, which is also a hydroxyphenyl acetamide (B32628) derivative. indexcopernicus.com A similar approach could potentially be adapted for this compound.
Fluorometric methods, which measure the fluorescence emitted by an analyte upon excitation with light of a specific wavelength, can offer even higher sensitivity and selectivity than spectrophotometry. While there are no specific fluorometric methods reported for this compound, its phenolic structure suggests that it may exhibit native fluorescence or could be derivatized with a fluorogenic reagent to enable fluorometric quantification.
Emerging Applications in Materials Science and Industrial Chemistry
Role as a Building Block in Polymer Synthesis and Modification
There is currently no direct scientific literature demonstrating the use of Ethyl 4-acetamido-3-hydroxybenzoate as a monomer or modifying agent in polymer synthesis. While related compounds, such as para-hydroxybenzoic acid, are well-known precursors to high-performance polymers like liquid crystal polymers, similar applications for this compound have not been reported. The presence of the hydroxyl and amino functionalities could potentially allow for its incorporation into polyesters or polyamides, but specific research to this effect is not available.
Precursor for Functional Organic Materials (e.g., optoelectronic, supramolecular)
The development of functional organic materials often relies on molecules with specific electronic and self-assembly properties. Although the aromatic core and functional groups of this compound could, in principle, be modified to create such materials, there is no published research detailing its use as a precursor for optoelectronic or supramolecular applications. The synthesis of derivatives of this compound for biological evaluation has been reported, indicating its utility as a scaffold, but this has not been extended to materials science.
Utilization in Green Solvents or Reaction Media
Green chemistry principles encourage the use of safer and more environmentally benign solvents. An ideal green solvent would have low toxicity, be biodegradable, and be derived from renewable resources. There is no evidence in the current body of scientific literature to suggest that this compound has been investigated or utilized as a green solvent or as a component in sustainable reaction media.
Applications as Analytical Reagents or Probes
In the field of analytical chemistry, specific molecules are often employed as reagents to detect or quantify other substances, or as probes in various analytical techniques. While this compound is used as a reference standard in pharmaceutical analysis for the quality control of Oseltamivir (B103847), there are no documented applications of it serving as an analytical reagent or probe for other chemical or biological analyses. lgcstandards.com
Below is a data table summarizing the known information about this compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1346604-18-9 | nih.gov |
| Molecular Formula | C11H13NO4 | lgcstandards.comnih.gov |
| Molecular Weight | 223.22 g/mol | nih.gov |
| Known Application | Impurity standard for Oseltamivir | lgcstandards.compharmaffiliates.comhuatengsci.com |
Future Research Directions and Translational Opportunities
Exploration of Underexplored Synthetic Pathways and Green Chemistry Innovations
While established methods for the synthesis of substituted benzoates exist, future research should prioritize the development of more sustainable and efficient pathways for Ethyl 4-acetamido-3-hydroxybenzoate. This aligns with the core principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous substances. walshmedicalmedia.com
Key areas for exploration include:
Catalytic Innovations : Research into novel catalytic systems can lead to more selective and energy-efficient reactions. researchfloor.org This could involve developing catalysts for direct C-H functionalization, reducing the need for pre-functionalized starting materials. rsc.org
Renewable Feedstocks : A significant future direction is the synthesis of this compound or its precursors from renewable resources. Lignin (B12514952), a major component of biomass, is a vast source of aromatic chemicals and could potentially be processed through oxidative depolymerization to yield suitable starting materials. researchgate.netrsc.org Similarly, resources like chitin (B13524) could be explored for producing related nitrogen-containing compounds. rsc.org
Energy-Efficient Methodologies : The application of green chemistry tools such as ultrasonic waves or microwave irradiation could offer significant advantages over traditional heating methods. ekb.egijnc.ir These techniques can accelerate reaction rates, increase yields, and reduce energy consumption. ekb.eg For instance, sonochemical synthesis has been successfully applied to the related compound Ethyl 4-acetamidobenzoate. ekb.eg
Flow Chemistry : Implementing continuous flow chemistry processes could enhance safety, efficiency, and scalability compared to batch production, while also minimizing waste. walshmedicalmedia.com
Future synthetic strategies should aim to improve upon existing methods, such as the acetylation of aminohydroxybenzoate precursors, by incorporating these green chemistry principles. acs.org
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational chemistry provides powerful tools to predict molecular properties and reaction mechanisms, thereby accelerating research and reducing experimental costs. For this compound, advanced computational modeling can offer profound insights.
Quantum Mechanics (QM) and DFT Analysis : First-principle calculations can elucidate reaction mechanisms for its synthesis and potential degradation pathways. ethernet.edu.et These methods can model transition states and reaction energetics, guiding the design of more efficient synthetic routes.
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. ethernet.edu.etresearchgate.net Understanding its dynamic behavior is crucial for predicting its function in various systems.
Molecular Docking and Structure-Activity Relationship (SAR) Studies : In silico docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. researchgate.netsci-hub.se This is instrumental in identifying new therapeutic potentials and guiding the design of more potent and selective analogs. For example, similar benzoic acid derivatives have been evaluated using Glide XP scoring and MM-GBSA computations to predict their binding affinities. sci-hub.se
ADMET Prediction : Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its potential derivatives, which is a critical step in early-stage drug discovery. researchgate.net
By applying these computational approaches, researchers can build robust models to understand and predict the behavior of this compound, guiding future experimental work in a more targeted and efficient manner.
Identification of Novel Biological Targets and Therapeutic Potential (non-clinical)
The scaffold of this compound is present in molecules with known biological activities, suggesting a rich, underexplored therapeutic potential for the compound itself or its derivatives. Future non-clinical research should focus on screening and mechanistic studies to identify novel biological targets.
Known biological activities of related structures provide a roadmap for future investigations:
Antiviral and Antimicrobial Agents : Derivatives have been investigated as potential neuraminidase inhibitors, suggesting a role in antiviral therapy. smolecule.com The broader class of benzoic acid and salicylic (B10762653) acid derivatives has shown antibacterial and antifungal properties, warranting investigation of this compound against a panel of microbial pathogens. researchgate.net
Enzyme Inhibition for Chronic Diseases : Structurally similar compounds have shown inhibitory activity against key enzymes implicated in various diseases. For example, a related acetamide (B32628) was identified as a selective inhibitor of the second bromodomain (BRD2) of the BET family, a target in oncology and inflammation. acs.org Other benzoic acid derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs) for potential use in Alzheimer's disease. sci-hub.se
Analgesic and Anti-inflammatory Properties : Salicylate-based structures are well-known for their analgesic effects. The analgesic potential of this compound and its derivatives could be explored through in vivo and in silico models. mdpi.com
The following table summarizes potential, non-clinical research areas based on activities observed in structurally related compounds.
| Potential Therapeutic Area | Specific Target/Activity | Rationale from Related Compounds |
| Antiviral | Neuraminidase Inhibition | Investigated for related derivatives. smolecule.com |
| Oncology/Inflammation | Bromodomain (BET) Inhibition | A related acetamide is a selective BRD2 inhibitor. acs.org |
| Neurodegenerative Disease | Acetylcholinesterase (AChE) / Carbonic Anhydrase (CA) Inhibition | Novel benzoic acid derivatives designed as multi-target inhibitors. sci-hub.se |
| Antimicrobial | Antibacterial / Antifungal | Para-amino salicylic acid analogues show activity. researchgate.net |
| Pain Management | Analgesic Activity | Observed in other 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com |
This table is for informational purposes only and is based on non-clinical research of related compounds.
Integration into Advanced Supramolecular Systems and Nanomaterials
The functional groups of this compound—the hydrogen bond-donating and -accepting amide and hydroxyl groups, and the ester moiety—make it an excellent candidate for incorporation into advanced materials.
Crystal Engineering and Cocrystals : The compound can participate in various supramolecular synthons, such as amide-acid and hydroxyl-hydroxyl interactions. researchgate.net Future work could explore the formation of cocrystals with other active pharmaceutical ingredients (APIs) or coformers to modify physicochemical properties like solubility and stability.
Polymer Science and Nanoparticles : It can be used as a functional monomer to synthesize novel polymers. Aromatic polyamides and other polymers containing pendant acetoxybenzamide groups have been successfully prepared as nanoparticles. researchgate.net The integration of this compound could create polymers with specific thermal, optical, or biological properties. These could be formulated into stimuli-responsive nanoparticles for applications like drug delivery. google.com
Gels and Soft Materials : Deep eutectic solvents (DESs) are emerging as green media for creating advanced materials. rsc.org The related compound ethyl 4-hydroxybenzoate (B8730719) has been used as a component in a hydrophobic DES to create tough, stretchable eutectogels. rsc.org Exploring this compound in similar systems could lead to novel soft materials with tunable properties for applications in sensors or biomedicine.
Contribution to Sustainable Chemistry and Circular Economy Principles
Looking ahead, the lifecycle of this compound must be considered within the framework of a circular economy. This involves a shift from a linear "take-make-dispose" model to one that emphasizes resource efficiency, use of renewable materials, and recyclability. chemiehoch3.decefic.org
Bio-based Sourcing : A key contribution would be to develop synthetic routes that start from renewable feedstocks. As mentioned, lignin and chitin are promising sources of the necessary aromatic and amine precursors. rsc.orgresearchgate.net This would reduce the reliance on finite fossil fuels. walshmedicalmedia.com
Design for Degradability/Recyclability : Future research could focus on incorporating this molecule into polymers that are designed for biodegradability or chemical recycling. For example, designing polyamides or polyesters where the ester or amide linkages can be selectively cleaved would allow for monomer recovery and reuse, closing the material loop.
Waste Valorization : The principles of the circular economy encourage viewing waste as a valuable raw material. cefic.org Research can explore using waste streams from other industries as potential feedstocks for the synthesis of this compound.
By embedding these principles into future research, the scientific community can ensure that the development and application of this compound align with long-term sustainability goals. researchfloor.org
Q & A
Q. What are the common synthetic routes for Ethyl 4-acetamido-3-hydroxybenzoate?
A typical synthesis involves multi-step functionalization. For example, alkylation of a phenolic precursor followed by acetylation and esterification. A related method (for structurally similar esters) includes bromination, cyanation, and acid-catalyzed cyclization . For this compound, introducing the acetamido group may require selective protection/deprotection strategies to avoid side reactions. Researchers should optimize reaction conditions (e.g., temperature, catalysts) using HPLC or TLC to monitor intermediates .
Q. What analytical techniques are used to verify the purity of this compound?
High-performance liquid chromatography (HPLC) with pharmacopeial reference standards is critical for purity assessment. The U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP) outline protocols for impurity profiling, including limits for related substances (e.g., unreacted precursors or degradation products) . Spectroscopic methods like H/C NMR and FT-IR validate structural integrity, while mass spectrometry confirms molecular weight .
Q. What pharmacopeial standards apply to this compound?
The compound is listed in pharmacopeial monographs as an impurity standard (CAS 1346604-18-9) for drugs like oseltamivir. Compliance with USP/EP guidelines requires assays to quantify ≥98% purity, with strict limits for residual solvents and heavy metals .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for structurally related benzoate esters?
Discrepancies (e.g., solubility in ethanol vs. water) may arise from polymorphic forms or measurement conditions. For example, Ethyl 4-hydroxybenzoate is "freely soluble" in ethanol per USP, but batch-dependent crystallinity can alter solubility. Researchers should replicate experiments under controlled conditions (temperature, pH) and characterize crystallinity via X-ray diffraction or DSC .
Q. What methods are employed to study the hydrogen-bonding network in this compound crystals?
Single-crystal X-ray diffraction (SC-XRD) resolves intermolecular interactions, such as hydrogen bonds between hydroxyl, acetamido, and ester groups. Density Functional Theory (DFT) calculations complement experimental data by modeling lattice energies and stabilizing interactions. CCDC deposition (e.g., 2032776 for a related hydrazide) provides reference data .
Q. How to design degradation studies to assess the compound’s stability under various conditions?
Accelerated stability testing under ICH Q1A guidelines involves exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. HPLC tracks degradation products, while kinetic modeling (e.g., Arrhenius plots) predicts shelf life. For hydrolytic stability, buffer solutions at varying pH (1–13) identify labile functional groups .
Q. How does the presence of acetamido and hydroxyl groups influence reactivity in nucleophilic substitution reactions?
The hydroxyl group’s acidity (pKa ~10) and acetamido’s electron-withdrawing effect direct substitution to specific positions. For example, in ester hydrolysis, the hydroxyl group may act as an intramolecular catalyst. Kinetic studies under basic vs. acidic conditions, coupled with O isotopic labeling, can elucidate mechanisms .
Methodological Considerations
- Contradictory Data Analysis : Compare solubility/stability data across peer-reviewed sources (e.g., USP vs. independent studies) and validate via controlled replicates .
- Impurity Profiling : Use LC-MS/MS to detect trace impurities (<0.1%) and assign structures via fragmentation patterns .
- Computational Modeling : Molecular dynamics simulations predict solvent interactions, while QSAR models correlate structural features with pharmacological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
